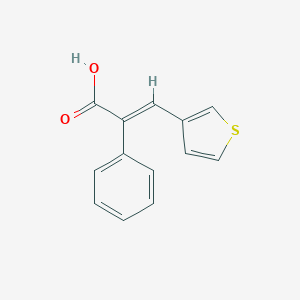

2-Phenyl-3-(3-thienyl)acrylic acid

Description

Properties

Molecular Formula |

C13H10O2S |

|---|---|

Molecular Weight |

230.28g/mol |

IUPAC Name |

(E)-2-phenyl-3-thiophen-3-ylprop-2-enoic acid |

InChI |

InChI=1S/C13H10O2S/c14-13(15)12(8-10-6-7-16-9-10)11-4-2-1-3-5-11/h1-9H,(H,14,15)/b12-8+ |

InChI Key |

BOEJWSYPVRZTFQ-XYOKQWHBSA-N |

SMILES |

C1=CC=C(C=C1)C(=CC2=CSC=C2)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CSC=C2)/C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CSC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenyl 3 3 Thienyl Acrylic Acid

Chemo- and Regioselective Synthesis of 2-Phenyl-3-(3-thienyl)acrylic Acid

Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules to avoid the formation of undesired byproducts and simplify purification. For this compound, this involves the precise formation of the carbon-carbon double bond between the phenyl-substituted α-carbon and the thienyl-substituted β-carbon.

Knoevenagel Condensation Approaches to this compound

The Knoevenagel condensation is a powerful and classic carbon-carbon bond-forming reaction, ideal for synthesizing α,β-unsaturated acids. alfa-chemistry.com The direct approach to this compound involves the condensation of thiophene-3-carboxaldehyde with phenylacetic acid. This reaction is typically catalyzed by a base, such as piperidine (B6355638) or pyridine (B92270), and often requires heating. alfa-chemistry.comscispace.com The mechanism involves the deprotonation of the active methylene (B1212753) group of phenylacetic acid to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of thiophene-3-carboxaldehyde. Subsequent dehydration yields the target acrylic acid. alfa-chemistry.com

A variation known as the Knoevenagel-Doebner modification uses malonic acid in place of a mono-substituted active methylene compound, followed by decarboxylation. alfa-chemistry.com However, for the title compound, the direct condensation with phenylacetic acid is more atom-economical. The reaction conditions, such as the choice of base and solvent, can be optimized to control the E/Z selectivity of the resulting double bond. The use of a two-step procedure, involving a Knoevenagel-Cope condensation followed by treatment with sulfur and an amine, is another established method for preparing related α,β-unsaturated nitriles, which can then be hydrolyzed to the corresponding carboxylic acid. tubitak.gov.tr

Table 1: Representative Knoevenagel Condensation for Thienylacrylic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Thiophene-3-carboxaldehyde | Phenylacetic Acid | Piperidine/Pyridine, Heat | This compound | alfa-chemistry.comscispace.com |

| Thiophene-2-carboxaldehyde | Malonic Acid | Pyridine, Piperidine (cat.), Heat | 3-(2-Thienyl)acrylic acid | mdpi.com |

This table presents generalized or analogous reactions. Specific yields for the title compound require experimental determination.

Heck and Suzuki-Miyaura Coupling Strategies for this compound Precursors

Palladium-catalyzed cross-coupling reactions offer a modern and versatile alternative for constructing the carbon framework of this compound. These methods are renowned for their functional group tolerance and high efficiency. mdpi.com

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. semanticscholar.orgpcbiochemres.com To synthesize the target molecule, one could envision two primary Heck strategies:

Coupling of 3-bromothiophene (B43185) or 3-iodothiophene (B1329286) with 2-phenylacrylic acid (atropic acid).

Coupling of a halobenzene, such as iodobenzene, with 3-(3-thienyl)acrylic acid.

These reactions typically employ a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The use of heterogeneous catalysts like palladium on carbon (Pd/C) has also been reported for Heck couplings, offering advantages in catalyst recovery. pcbiochemres.comjocpr.com

The Suzuki-Miyaura coupling is another cornerstone of modern synthesis, coupling an organoboron species with an organohalide. libretexts.org This reaction is known for its mild conditions and the low toxicity of boron-containing reagents. nih.gov Potential Suzuki routes to precursors of the target acid include:

Coupling of 3-thienylboronic acid with an ester of 2-phenyl-3-bromoacrylic acid, followed by hydrolysis.

Coupling of phenylboronic acid with an ester of 2-bromo-3-(3-thienyl)acrylic acid, followed by hydrolysis.

The choice of catalyst, often a palladium precursor like Pd(PPh₃)₄ or a combination of a Pd(II) salt and a ligand, along with the base, is crucial for achieving high yields. libretexts.orgnih.gov While highly effective for C(sp²)-C(sp²) bond formation, these coupling strategies are typically multistep, as they require the prior synthesis of halogenated or boronic acid-functionalized precursors. researchgate.net

Perkin and Aldol (B89426) Condensation Variants in this compound Synthesis

The Perkin reaction provides a classic route to α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. longdom.org For the synthesis of this compound, the reaction would involve thiophene-3-carboxaldehyde and phenylacetic anhydride, with sodium phenylacetate (B1230308) serving as the base catalyst. A common variant involves using acetic anhydride with triethylamine, which upon reaction with phenylacetic acid would form the necessary anhydride in situ. mdpi.com This method often requires high temperatures but is a primary method for producing cinnamic acid derivatives. numberanalytics.comresearchgate.net Studies on the condensation of benzaldehyde (B42025) with phenylacetic acid have shown that the reaction can yield α-phenyl-trans-cinnamic acid with high selectivity. longdom.org

The Aldol condensation is a fundamental C-C bond-forming reaction that could also be adapted for this synthesis. researchgate.net A directed aldol reaction between an enolate of a phenylacetate ester and thiophene-3-carboxaldehyde would form a β-hydroxy ester intermediate. Subsequent dehydration would furnish the ester of this compound, which could then be hydrolyzed. Zeolite catalysts have been shown to be effective for some aldol condensation reactions, offering a green and reusable option. dicp.ac.cn

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

Stereoselectivity in the synthesis of this compound focuses primarily on controlling the geometry of the carbon-carbon double bond to selectively form either the (E)- or (Z)-diastereomer. While the final product is achiral, the principles of asymmetric synthesis become relevant when considering subsequent transformations, such as asymmetric hydrogenation to produce chiral 2-phenyl-3-(3-thienyl)propanoic acid, or in the synthesis of chiral derivatives. researchgate.net

Chiral Catalyst-Mediated Synthesis of this compound

The use of chiral catalysts allows for the creation of stereogenic centers from prochiral substrates, a process known as external asymmetric induction. wikipedia.org In the context of condensation reactions like the Knoevenagel, chiral catalysts can create an asymmetric environment around the reacting molecules.

While a direct asymmetric Knoevenagel condensation to produce an enantiomerically enriched achiral product is not a logical concept, the development of catalytic asymmetric Knoevenagel reactions for creating chiral products is well-established. researchgate.netresearchgate.net For instance, modified cinchona alkaloids have been developed as highly effective organocatalysts. korea.edubuchler-gmbh.com These catalysts operate through a dynamic kinetic resolution of α-branched aldehydes to produce alkylidene malonates with high enantioselectivity. researchgate.net Similarly, bispidine-based chiral amines have been used to catalyze asymmetric Knoevenagel condensations to generate products with stable axial chirality. nih.gov These principles could be applied to a modified substrate, for example, by using a prochiral ketone instead of an aldehyde, to generate a chiral center or axis of chirality in the final product.

Table 2: Examples of Chiral Catalysts in Asymmetric Condensation Reactions

| Reaction Type | Catalyst Type | Example Catalyst | Stereochemical Outcome | Reference(s) |

|---|---|---|---|---|

| Knoevenagel Condensation | Chiral Amine | Modified Cinchona Alkaloid | High enantioselectivity via DKR | researchgate.netkorea.edubuchler-gmbh.com |

| Knoevenagel Condensation | Chiral Amine | Bispidine-based Amine | Axially chiral cyclohexylidenes | nih.gov |

This table illustrates the types of catalysts used in asymmetric synthesis of related compounds, not a direct synthesis of the title compound.

Asymmetric Induction in this compound Formation

Asymmetric induction involves using a chiral feature within the substrate molecule to direct the stereochemical outcome of a reaction. wikipedia.orgmsu.edu This can be achieved by employing a chiral auxiliary—a chiral group that is temporarily attached to the substrate, guides the reaction diastereoselectively, and is later removed. wikipedia.org

For the synthesis of a chiral derivative of this compound, one could start with a chiral ester of phenylacetic acid. The chiral auxiliary on the ester could influence the facial selectivity of the condensation with thiophene-3-carboxaldehyde, leading to a diastereomeric excess in the product. nih.gov For example, Evans' chiral oxazolidinone auxiliaries are widely used to direct aldol reactions and conjugate additions with high diastereoselectivity. wikipedia.org

In the context of the Perkin reaction, variations using chiral bases or auxiliaries have been developed to induce asymmetry in the final product, known as the Asymmetric Perkin Reaction. numberanalytics.com Similarly, asymmetric induction has been demonstrated in Diels-Alder reactions using chiral acyl nitroso compounds derived from α-hydroxy acids, where an existing chiral center directs the approach of the dienophile. rsc.org These strategies highlight the potential for substrate-controlled stereoselection in the formation of complex acrylic acid derivatives.

Green Chemistry Approaches to this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. For the synthesis of this compound, which is typically formed via a Knoevenagel condensation between phenylacetic acid and 3-thiophenecarboxaldehyde (B150965), green approaches target the reduction of volatile organic solvents and the use of milder, more efficient reaction conditions.

Solvent-Free and Aqueous Media Syntheses

The move away from conventional organic solvents is a cornerstone of green synthesis. Reactions conducted in aqueous media or under solvent-free conditions can lead to simpler work-up procedures, reduced waste, and lower environmental impact.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reagents may have low solubility in water, this can sometimes enhance reactivity through hydrophobic effects. The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, has been successfully performed in aqueous media, often facilitated by water-tolerant catalysts. One-pot protocols in aqueous media have been developed for synthesizing related pyridine derivatives, demonstrating the feasibility of complex syntheses in water. sigmaaldrich.com

Solvent-Free Synthesis: Eliminating the solvent entirely represents a highly efficient green alternative. Solvent-free, or solid-state, reactions are often carried out by mixing the reactants, sometimes with a solid catalyst, and applying heat or mechanical energy. Research on related compounds has demonstrated that thermal solvent-free Knoevenagel condensations can produce high yields of chalcones and pyrazolines. publish.csiro.au These methods significantly reduce waste and can lead to purer products with simplified purification steps. publish.csiro.au For instance, the synthesis of various electrophilic alkenes via Knoevenagel condensation has been achieved with high yields at room temperature using recyclable, heterogeneous catalysts in the absence of bulk solvents. Current time information in Vanderburgh County, US.

Microwave-Assisted and Photochemical Syntheses

Alternative energy sources like microwave irradiation and light can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid, localized heating can lead to a significant reduction in reaction times compared to conventional heating methods. Studies on the synthesis of various thienyl-containing heterocyclic compounds have shown that microwave irradiation can reduce reaction times from hours to minutes while simultaneously increasing product yields. google.com For example, a comparison between microwave-assisted and conventional thermal heating for the synthesis of (2E)-2-(5-substituted 2-thienylmethylene)-4-oxo-4-arylbutanamides showed a dramatic improvement. google.com

Below is an interactive data table comparing conventional and microwave-assisted synthesis for a representative related compound, highlighting the typical advantages of microwave irradiation.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 2-15 hours | 34-69% |

| Microwave Irradiation | 5-10 minutes | 64-96% |

This table is based on data for analogous compounds and illustrates the potential improvements for this compound synthesis. google.com

Photochemical Synthesis: Photochemistry uses light to initiate chemical reactions. While direct photochemical synthesis of this compound via Knoevenagel condensation is not a standard route, photochemical methods are highly relevant to this class of molecules. Cinnamic acids and their derivatives, including thienyl acrylic acids, are known to undergo photochemical [2+2] cycloaddition reactions. tib.eufrontiersin.org This process allows for the synthesis of complex cyclobutane (B1203170) structures, which are otherwise difficult to prepare. frontiersin.org The irradiation of halogenated thiophenes in benzene (B151609) has also been used to form phenyl-thienyl bonds, demonstrating another application of photochemistry in creating the core structure of related compounds. researchgate.netbeilstein-journals.org

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved scalability and reproducibility. beilstein-journals.org

The synthesis of acrylic acid derivatives and related compounds is well-suited for continuous flow systems. The Knoevenagel condensation, a key step in producing this compound, has been successfully adapted to flow conditions using solid-supported catalysts. beilstein-journals.org For example, aminopropyl-functionalized silica (B1680970) gel has been used in a packed-bed reactor to catalyze the condensation of various aldehydes and active methylene compounds. Similarly, strongly basic anion exchange resins have served as efficient heterogeneous catalysts for Knoevenagel condensations in continuous-flow setups. beilstein-journals.org

The advantages of flow processing include:

Enhanced Safety: Small reactor volumes minimize the risk associated with highly exothermic reactions or unstable intermediates.

Improved Control: Precise control over parameters like temperature, pressure, and residence time leads to higher selectivity and reproducibility.

Scalability: Production can be scaled up by extending the operation time or by running multiple reactors in parallel, bypassing the challenges of scaling up batch reactors. Current time information in Vanderburgh County, US.

Integration: Multi-step syntheses can be integrated into a single continuous sequence, reducing manual handling and purification steps between reactions.

While specific literature detailing the continuous flow production of this compound is not widespread, the successful application of flow chemistry to the synthesis of thiophene (B33073) derivatives and to Knoevenagel condensations strongly indicates its potential as a superior manufacturing method for this compound. Current time information in Vanderburgh County, US.beilstein-journals.org

Spectroscopic and Structural Elucidation of 2 Phenyl 3 3 Thienyl Acrylic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) of 2-Phenyl-3-(3-thienyl)acrylic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution and in the solid state. For this compound, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques, as well as solid-state and dynamic NMR, would provide a complete picture of its connectivity, conformation, and dynamic behavior. While specific experimental data for this compound is limited in the available literature, the application of these techniques can be understood from studies on analogous compounds.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the vinylic proton and the protons on the thienyl ring, as well as correlations among the protons within the phenyl and thienyl rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms they are directly attached to. For the target molecule, HSQC would allow for the definitive assignment of each carbon atom in the phenyl and thienyl rings and the acrylic acid backbone by correlating them to their attached protons. For instance, an ¹H–¹³C HSQC NMR experiment can be used to unambiguously identify the ¹³C NMR signal associated with a specific methyl group within a compound. acs.org

While a full 2D NMR analysis of this compound is not available, studies on related 3-aryl-2-(3-thienyl)acrylonitriles have utilized a suite of 2D NMR techniques, including HMBC and HSQC, for complete structural elucidation. researchgate.net

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and molecular packing. This makes ssNMR a powerful tool for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and ssNMR can be used to differentiate between them. For this compound, ssNMR could be used to probe the existence of different polymorphic forms and to gain insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, that govern the crystal packing. Studies on the aggregation behavior of similar propenoic acids with thienyl and phenyl groups have highlighted the importance of intermolecular hydrogen bonding in the solid state. researchgate.net

Dynamic NMR (DNMR) techniques are used to study the rates of conformational exchange processes, such as bond rotations, that occur on the NMR timescale. For this compound, there are several rotational barriers of interest, including the rotation around the single bonds connecting the phenyl and thienyl rings to the acrylic acid backbone. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these rotational processes.

A theoretical conformational analysis of the related 2-cyano-3-(thiophen-2-yl)acrylic acid using Density Functional Theory (DFT) has been performed to understand the rotational barriers between the thiophene (B33073) and cyanoacrylic acid moieties, revealing activation energy barriers of about 13 kcal/mol. researchgate.net Such theoretical studies complement experimental DNMR data and provide a deeper understanding of the conformational preferences and dynamic behavior of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable information about the structure of the molecule.

For this compound, the fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂).

Cleavages within the thienyl and phenyl rings.

Rearrangements and subsequent fragmentations.

The table below shows hypothetical HRMS data for this compound based on its elemental composition.

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₃H₁₀O₂S⁺ | 230.0401 |

| [M+H]⁺ | C₁₃H₁₁O₂S⁺ | 231.0474 |

| [M+Na]⁺ | C₁₃H₁₀NaO₂S⁺ | 253.0294 |

| [M-H]⁻ | C₁₃H₉O₂S⁻ | 229.0332 |

This is a hypothetical data table for illustrative purposes.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A study on various propenoic acids with thienyl and phenyl substitutions found that in the solid state, C-H···S hydrogen bonds were identifiable. researchgate.net In solution, only O-H···O hydrogen bonds were observed, indicating short-range ordering. researchgate.net

Key expected vibrational modes for this compound include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong absorption band around 1700 cm⁻¹, typical for the carbonyl group of a carboxylic acid. For 2-phenylacrylic acid, a C=O stretch is observed at 1706 cm⁻¹. rsc.org

C=C Stretch: Bands in the 1600-1650 cm⁻¹ region corresponding to the acrylic and aromatic double bonds.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C-S Stretch: Vibrations associated with the thiophene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C=C bonds in the aromatic rings, often give strong Raman signals. The Raman spectrum of this compound would be useful for confirming the presence of the aromatic and acrylic moieties. Theoretical and experimental studies on the related 3-(2-thienyl)acrylic acid have utilized both FT-IR and FT-Raman spectroscopy for a complete vibrational analysis. researchgate.net

The table below summarizes the expected FT-IR and Raman bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | FT-IR |

| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |

| Vinylic C-H stretch | ~3020 | FT-IR, Raman |

| C=O stretch | ~1700 | FT-IR |

| Aromatic/Vinylic C=C stretch | 1600-1650 | FT-IR, Raman |

| Thiophene ring vibrations | Various | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Electronic Transitions and Chirality

Electronic spectroscopy probes the electronic transitions within a molecule and can provide information about conjugation and chirality.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the conjugated system formed by the phenyl ring, the acrylic acid moiety, and the thienyl ring. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the solvent environment. For the related 3-(2-thienyl)acrylic acid , UV-Vis spectra are available. nih.gov Theoretical studies on similar complex molecules have used Time-Dependent Density Functional Theory (TD-DFT) to calculate electronic transitions, showing that the HOMO and LUMO are typically distributed over the conjugated plane. scielo.org.za

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful technique for studying chiral molecules. Although this compound is not inherently chiral in its ground state if planar, it can adopt chiral conformations due to restricted rotation around the single bonds. If the molecule exists as a mixture of enantiomeric conformers that interconvert slowly, or if it is synthesized in an enantiomerically enriched form, it would be CD-active. CD spectroscopy is a valuable tool for investigating the chiroptical properties of thin films of organic π-conjugated molecules, where aggregation can induce chirality. unipi.it The application of CD spectroscopy to this compound could provide insights into its conformational preferences and potential for chiral applications.

X-ray Crystallography of this compound and its Co-crystals/Salts

As of the latest available data, a comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has revealed no published single-crystal X-ray diffraction data for the specific compound This compound . Consequently, detailed information regarding its crystal structure, such as unit cell dimensions, space group, and specific intramolecular and intermolecular interactions in the solid state, remains undetermined.

While crystallographic studies have been conducted on structurally related compounds, including derivatives of 3-(2-thienyl)acrylic acid and other acrylic acid analogs, this information cannot be directly extrapolated to predict the precise crystal packing and hydrogen bonding motifs of this compound. The unique combination of the phenyl and 3-thienyl substituents at the α and β positions of the acrylic acid backbone, respectively, is expected to significantly influence its solid-state architecture.

The synthesis and crystallographic analysis of co-crystals and salts of this compound have also not been reported in the reviewed literature. The formation of co-crystals or salts with various co-formers could potentially modulate the physicochemical properties of the parent compound, but without experimental crystallographic data, any discussion of their potential structures remains speculative.

The absence of X-ray crystallographic data for this compound and its derivatives highlights a gap in the structural characterization of this compound. Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this molecule, its co-crystals, or its salts would be invaluable for a complete understanding of its solid-state properties and intermolecular interactions. Such studies would provide crucial insights into its molecular conformation and supramolecular assembly, which are fundamental to its chemical and physical behavior.

Reaction Mechanisms and Reactivity of 2 Phenyl 3 3 Thienyl Acrylic Acid

Acid-Base Reactivity and Salt Formation Studies

As a carboxylic acid, 2-Phenyl-3-(3-thienyl)acrylic acid readily participates in acid-base reactions. The acidity of the carboxylic proton is influenced by the conjugated system that includes the phenyl and thienyl rings. While specific pKa values for this compound are not extensively documented, it is expected to exhibit acidity comparable to other acrylic and cinnamic acid derivatives.

It reacts with bases to form carboxylate salts. For instance, reaction with alkali metal hydroxides (e.g., sodium hydroxide) or carbonates in an aqueous or alcoholic medium results in the corresponding water-soluble salt. Similarly, reactions with organic bases, such as amines, can produce ammonium (B1175870) carboxylate salts. The formation of salts is a standard procedure for modifying the solubility and handling properties of the compound. For example, the reaction with maleic acid can be used to form the corresponding maleate (B1232345) salt google.com.

Esterification and Amidation Reaction Kinetics

The carboxylic acid group of this compound can be converted to esters and amides through various established methods. The kinetics of these reactions are influenced by steric hindrance around the carboxyl group and the electronic nature of the substituents.

Esterification: Esterification can be achieved through several catalytic methods:

Fischer Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid) yields the corresponding ester. This is an equilibrium-driven process, often requiring reflux and removal of water to achieve high yields. uns.ac.idgoogle.com For example, refluxing with methanol (B129727) and a few drops of concentrated sulfuric acid is a common method for producing methyl esters of similar compounds. researchgate.netmdpi.com

Steglich Esterification: This method uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). cmu.ac.thresearchgate.net This reaction proceeds under milder conditions than Fischer esterification and is often faster. researchgate.net

Enzymatic Esterification: Lipases can be used as catalysts for esterification, offering a greener alternative. However, studies on cinnamic acid derivatives have shown that the presence of the unsaturated bond close to the carboxylic function can sometimes lead to low conversion yields with certain enzymes. researchgate.net

The rate of esterification is dependent on the alcohol used and the reaction conditions. A study on a modified Steglich esterification of (E)-cinnamic acid provided a comparison of relative reaction rates in different solvents. researchgate.net

Interactive Data Table: Relative Rate Constants for a Modified Steglich Esterification researchgate.net

This table presents relative rate constants for the esterification of (E)-cinnamic acid, providing insight into solvent effects on the reaction kinetics.

Amidation: Amidation can be performed by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. Alternatively, peptide coupling agents (e.g., DCC, EDC, HATU) can directly facilitate the reaction between the carboxylic acid and an amine. The synthesis of a 1-(3-(3-thienyl)propenoyl)benzotriazole derivative has been reported using thionyl chloride to activate the carboxylic acid. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on Thienyl and Phenyl Moieties

The presence of two aromatic rings allows for substitution reactions, with the regioselectivity governed by the directing effects of the substituents.

Thienyl Moiety: The thiophene (B33073) ring is highly activated towards electrophilic aromatic substitution, being significantly more reactive than benzene (B151609). numberanalytics.comuop.edu.pk Substitution occurs preferentially at the C-2 (α) position. uop.edu.pk In this compound, the acrylic acid substituent is at the C-3 position. Therefore, electrophilic attack is expected to occur primarily at the C-2 position of the thiophene ring. If the C-2 position were blocked, substitution would likely proceed at the C-5 position. The acrylic acid group acts as a deactivating group, which may slightly temper the high reactivity of the thiophene ring but will still direct incoming electrophiles to the available α-positions.

Nucleophilic aromatic substitution is less common for unsubstituted thiophenes but occurs more readily than in benzene, particularly when strong electron-withdrawing groups are present on the ring. uoanbar.edu.iq

Phenyl Moiety: The phenyl ring is attached to the C-2 position of the acrylic acid chain. The thienylacrylic acid group as a whole is an electron-withdrawing, deactivating substituent on the phenyl ring. Therefore, electrophilic substitution on the phenyl ring will be slower than for benzene and will be directed to the ortho and para positions relative to the point of attachment, although the meta product might also be formed due to the deactivating nature of the substituent.

Hydrogenation and Reduction Pathways of the Acrylic Acid Moiety

The acrylic acid moiety offers multiple sites for reduction: the carbon-carbon double bond and the carboxylic acid group. Selective reduction can be achieved by choosing appropriate catalysts and reaction conditions.

Reduction of the C=C Double Bond: Catalytic hydrogenation is commonly used to saturate the alkene bond, yielding 2-Phenyl-3-(3-thienyl)propanoic acid. This is often achieved using catalysts like Palladium on carbon (Pd/C) or Rhodium complexes under hydrogen gas pressure. researchgate.net Transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate, is an alternative that avoids the need for pressurized hydrogen gas and can be highly selective for the C=C bond. chemmethod.commdma.chresearchgate.net

Reduction of the Carboxylic Acid: Reducing a carboxylic acid to an alcohol (2-Phenyl-3-(3-thienyl)prop-2-en-1-ol) in the presence of a C=C double bond is challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxyl and the double bond. However, specialized catalysts, such as Ru-Sn/Al₂O₃, have shown some selectivity for the -COOH group in cinnamic acid, although preventing concurrent hydrogenation of the C=C bond is difficult. researchgate.net

Reduction of Both Moieties: Using stronger reducing conditions or less selective catalysts, such as certain Ru/C catalysts at high pressure and temperature, can lead to the hydrogenation of the C=C double bond, the carboxylic acid group, and even the aromatic rings. researchgate.net

Desulfurization: A notable reaction of the thiophene ring is desulfurization upon treatment with Raney Nickel, which would cleave the ring and produce a saturated n-butyl side chain. uop.edu.pkresearchgate.net This reaction would simultaneously hydrogenate the acrylic double bond.

Interactive Data Table: Catalytic Systems for Hydrogenation of Cinnamic Acid Derivatives

Theoretical and Computational Chemistry of 2 Phenyl 3 3 Thienyl Acrylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Frontier Molecular Orbital (FMO) Analysis of 2-Phenyl-3-(3-thienyl)acrylic Acid

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and electronic transitions of this compound. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity; a smaller gap suggests higher reactivity. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) and phenyl rings, as well as the C=C double bond, which are the regions most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the acrylic acid moiety, particularly the carbonyl group and the C=C double bond, indicating the sites for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.1 |

(Note: These values are representative and based on calculations of structurally similar aromatic acrylic acids.)

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. cabidigitallibrary.org For this compound, the EPS map would illustrate regions of negative potential (in red) and positive potential (in blue).

The areas of highest negative potential are expected to be concentrated around the oxygen atoms of the carboxylic acid group, making them prime targets for electrophilic attack and hydrogen bond donation. The phenyl and thienyl rings would likely exhibit regions of moderate negative potential associated with their π-electron clouds. In contrast, the hydrogen atom of the carboxylic acid group would be the most prominent region of positive potential, indicating its high acidity and susceptibility to deprotonation. The hydrogen atoms on the aromatic rings would also show a slight positive potential.

Vibrational Frequency Calculations and Spectroscopic Peak Assignment

Vibrational frequency calculations, typically performed using DFT methods, are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. science.gov For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to its various functional groups.

Key vibrational modes would include the O-H stretching of the carboxylic acid, typically appearing as a broad band in the high-frequency region. The C=O stretching of the carbonyl group would present a strong, sharp peak. The C=C stretching of the acrylic double bond and the aromatic C=C stretching vibrations of the phenyl and thienyl rings would also be prominent. The C-H stretching and bending modes of the aromatic and vinylic hydrogens would appear at their characteristic frequencies. Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational behavior. scielo.org.za

Table 2: Representative Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch | ~3500 (broad) | Carboxylic acid |

| C-H stretch (aromatic) | ~3100-3000 | Phenyl and thienyl rings |

| C=O stretch | ~1720 | Carboxylic acid |

| C=C stretch (alkene) | ~1640 | Acrylic moiety |

| C=C stretch (aromatic) | ~1600-1450 | Phenyl and thienyl rings |

| C-O stretch | ~1300 | Carboxylic acid |

| O-H bend | ~1400 | Carboxylic acid |

(Note: These are typical frequency ranges for the assigned functional groups.)

Conformational Analysis and Energy Minima Identification

The conformational flexibility of this compound is primarily due to the rotation around the single bonds connecting the phenyl and thienyl rings to the acrylic acid backbone. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This can be achieved by performing a potential energy surface (PES) scan, where the dihedral angles are systematically varied and the energy of each conformation is calculated. researchgate.net

For this compound, the most stable conformers are likely to be those where the steric hindrance between the aromatic rings and the carboxylic acid group is minimized. Planar or near-planar arrangements that allow for maximum conjugation between the aromatic rings and the acrylic double bond are expected to be energetically favorable. The identification of energy minima provides crucial information about the molecule's most probable shapes at equilibrium. nih.gov

Reaction Pathway Modeling and Transition State Analysis for Derivatization

Computational modeling can be employed to investigate the reaction pathways and transition states for the derivatization of this compound, such as esterification or amidation. researchgate.net For instance, in an acid-catalyzed esterification reaction with an alcohol, the reaction pathway would involve the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol on the carbonyl carbon. This leads to a tetrahedral intermediate, which then eliminates a water molecule to form the ester product.

Transition state analysis helps in identifying the highest energy point along the reaction coordinate, known as the transition state. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. researchgate.net By modeling this process, the geometries of the reactants, transition states, intermediates, and products can be optimized, and the corresponding energies can be calculated to map out the entire energy profile of the reaction.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful technique to study the behavior of this compound in a solvent environment and to understand its intermolecular interactions. acs.org By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent) over time, MD simulations can provide insights into how the solvent affects the molecule's conformation and dynamics.

Key intermolecular interactions that can be studied include hydrogen bonding between the carboxylic acid group and solvent molecules, as well as with other solute molecules. rsc.org In aqueous solution, the carboxylic acid can form strong hydrogen bonds with water molecules, which will influence its solubility and acidity. Furthermore, π-π stacking interactions between the phenyl and thienyl rings of adjacent molecules can also be investigated, which may lead to aggregation in certain solvents. acs.org MD simulations can also provide information on the solvation free energy, which is a measure of the molecule's solubility in a particular solvent.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cinnamaldehyde |

| Phenylpropenal |

| 3-(2-thienyl)acrylic acid |

| Acrylic acid |

Synthesis and Characterization of 2 Phenyl 3 3 Thienyl Acrylic Acid Derivatives and Analogues

Ester and Amide Derivatives of 2-Phenyl-3-(3-thienyl)acrylic Acid

The carboxylic acid moiety of this compound is a prime site for derivatization, readily undergoing esterification and amidation reactions to yield a diverse range of ester and amide derivatives.

The synthesis of ester derivatives is commonly achieved through Fischer-Speier esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. For instance, the methyl ester of 3-(3-thienyl)acrylic acid can be synthesized by refluxing the acid in dry methanol (B129727) with a few drops of concentrated sulfuric acid for an extended period. This method is broadly applicable for the preparation of various alkyl and aryl esters of this compound.

Amide derivatives are synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine. A common method involves the conversion of the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride, which is then reacted with the desired amine. An alternative approach is the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). This method is particularly useful for coupling with sensitive amine substrates, including amino acids and their esters. For example, novel acrylamide (B121943) derivatives have been synthesized by condensing 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide from the corresponding aldehyde and 2-cyanoacetamide (B1669375) in boiling ethanol (B145695) under basic conditions. mdpi.com The resulting amide was characterized by NMR spectroscopy and single-crystal X-ray diffraction, confirming the structure. mdpi.com

Detailed below are examples of synthesized amide derivatives with their characterization data.

| Compound Name | Synthetic Method | Key Characterization Data | Reference |

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | Condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide | ¹H NMR (DMSO-d₆): δ 9.11 (s, 2H, NH₂), 8.16 (s, 1H, pyrazolyl-H), 7.95 (s, 1H, olefinic-H), 7.87 (d, 2H, Ph-H), 7.57 (t, 2H, Ph-H), 7.42-7.46 (m, 2H, thienyl-H), 7.24 (t, 1H, Ph-H). ¹³C NMR (DMSO-d₆): δ 163.0 (C=O), 117.3 (C≡N). | mdpi.com |

Hydrogenated and Reduced Analogues

The reduction of the α,β-unsaturated double bond in this compound leads to the formation of 2-phenyl-3-(3-thienyl)propanoic acid and its derivatives. This transformation eliminates the rigid planar structure of the acrylic acid moiety, introducing conformational flexibility which can significantly impact biological interactions.

Catalytic hydrogenation is a widely employed method for the reduction of the carbon-carbon double bond. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the efficiency and selectivity of the reduction. For instance, cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been reported to produce chiral carboxylic acids with high yields and enantioselectivities. nsf.gov This method has been successfully applied to substrates with thiophene (B33073) substitutions, affording the corresponding chiral propanoic acids in high enantiomeric excess. nsf.gov

An alternative route to the propanoic acid analogue involves a Wittig reaction followed by reduction and hydrogenation. For example, 3-(3-bromopropyl)thiophene (B1373348) has been synthesized from (2E)-3-(3-thienyl)acrylic acid, which serves as a precursor to the corresponding propanoic acid derivative. acs.org

The synthesis of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, a related hydrogenated analogue, has been achieved through a multi-step process involving the formation of a Grignard reagent, followed by reaction with ethyl 2-bromopropionate and subsequent hydrolysis.

| Analogue Name | Synthetic Approach | Key Features | Reference |

| Chiral 2-phenyl-3-(3-thienyl)propanoic acid | Cobalt-catalyzed asymmetric hydrogenation | High enantioselectivity (e.g., 97% ee for a thiophene-substituted analogue) | nsf.gov |

| 3-(3-Bromopropyl)thiophene | Reduction and hydrogenation of (2E)-3-(3-thienyl)acrylic acid | Intermediate for further derivatization | acs.org |

| 2-[4-(3-Methyl-2-thienyl)phenyl]propionic acid | Grignard reaction followed by hydrolysis | Introduction of a methyl group on the thiophene ring and propionic acid side chain |

Cyclized Derivatives and Polycyclic Systems Incorporating this compound

The reactive nature of the acrylic acid moiety and the presence of the aromatic rings in this compound allow for its use as a precursor in the synthesis of various cyclized derivatives and polycyclic systems. These reactions often lead to the formation of novel heterocyclic frameworks with potential applications in materials science and medicinal chemistry.

Intramolecular cyclization reactions can be initiated under various conditions. For instance, superacid-catalyzed electrocyclization of 1-phenyl-2-propen-1-ones can lead to the formation of 1-indanones. While not directly demonstrated for this compound, similar acid-catalyzed cyclizations could potentially be employed.

Furthermore, radical-mediated cyclizations offer another avenue for constructing polycyclic systems. The reaction of 2-alkynylthioanisoles with arenesulfinic acids, mediated by TBHP (tert-butyl hydroperoxide), results in the formation of 3-(arylsulfonyl)benzothiophenes. chim.it This type of radical cyclization could be adapted for derivatives of this compound.

Palladium-catalyzed reactions have also been utilized to construct polycyclic sulfur heterocycles. A method involving the ortho-alkylation/C-C coupling of aryl iodides with 3-(bromoalkyl)thiophenes, derived from (2E)-3-(3-thienyl)acrylic acid, has been reported to generate annulated polycyclic thiophene-based systems. acs.org

The pyrolytic domino cyclization of stabilized phosphonium (B103445) ylides, prepared from derivatives of 3-(3-thienyl)acrylic acid, has been shown to produce thieno[3,2-k]phenanthridine. nsf.gov Another notable example is the metal-free, regioselective intramolecular cyclization of in situ generated selenenyl chloride with o-alkynyl arylamines, leading to poly-functionalized 3-selenylindoles. nih.gov

| Polycyclic System | Synthetic Strategy | Key Features | Reference |

| Annulated polycyclic thiophenes | Palladium-catalyzed ortho-alkylation/C-C coupling | Formation of fused ring systems containing thiophene | acs.org |

| Thieno[3,2-k]phenanthridine | Pyrolytic domino cyclization of phosphonium ylides | Domino reaction leading to a complex heterocyclic framework | nsf.gov |

| 3-Selenylindoles | Metal-free intramolecular cyclization | Regioselective formation of functionalized indoles | nih.gov |

Analogues with Substituted Phenyl or Thienyl Rings

The introduction of substituents on the phenyl or thienyl rings of this compound provides a powerful tool for fine-tuning the electronic and steric properties of the molecule. This can lead to significant changes in its chemical reactivity and biological profile.

The synthesis of these analogues typically starts from appropriately substituted precursors. For example, substituted benzaldehydes or thiophenecarboxaldehydes can be used in Knoevenagel or Perkin-type condensation reactions with phenylacetic acid or its derivatives to yield the desired substituted acrylic acids.

A variety of substituted 2-(thienyl)-3-arylacrylonitriles have been synthesized by reacting aromatic aldehydes with thienylacetonitriles. bohrium.com Similarly, the synthesis of 2,3-disubstituted thienylboronic acids and esters has been developed, which can serve as versatile intermediates for the preparation of more complex substituted analogues through cross-coupling reactions. nih.gov

Furthermore, the synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives, which are structurally related to the hydrogenated form of the title compound, has been reported. These syntheses often involve the modification of a pre-existing phenylpropionic acid scaffold.

| Substituted Analogue | Synthetic Approach | Type of Substitution | Reference |

| 2-(Thienyl)-3-arylacrylonitriles | Knoevenagel condensation | Various substituents on the aryl ring | bohrium.com |

| 2,3-Disubstituted thienylboronic acids/esters | Halogen-magnesium exchange and palladium-catalyzed borylation | Substituents at the 2 and 3 positions of the thiophene ring | nih.gov |

| 2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | Multi-step synthesis from 2-(4-(bromomethyl)phenyl)propanoic acid | Benzimidazole-thio-methyl substituent on the phenyl ring | nih.gov |

Conjugates and Prodrug Strategies (mechanistic and synthetic aspects only)

The development of conjugates and prodrugs of this compound represents a strategic approach to improve its pharmacokinetic properties, such as solubility, stability, and targeted delivery. These strategies involve the covalent attachment of another chemical entity, which can be cleaved in vivo to release the active parent drug.

A common prodrug strategy involves the esterification of the carboxylic acid group with a promoiety that can be enzymatically or chemically cleaved. For example, nitric oxide (NO)-releasing prodrugs of (E)-3-(4-methanesulfonylphenyl)-2-(phenyl)acrylic acids have been synthesized by attaching an O₂-acetoxymethyl-1-(N-ethyl-N-methylamino)diazen-1-ium-1,2-diolate or a 2-nitrooxyethyl moiety to the carboxylic acid group. This approach aims to combine the anti-inflammatory properties of the acrylic acid derivative with the beneficial effects of NO.

Conjugation to amino acids or peptides is another strategy to enhance the properties of the parent compound. The synthesis of such conjugates typically involves the formation of an amide bond between the carboxylic acid of this compound and the amino group of the amino acid or peptide. This is usually achieved using standard peptide coupling reagents like DCC/HOBt or HATU to ensure efficient and stereochemically controlled amide bond formation. The synthesis of 2-(2-(3-hydroxy-5-oxo-4-phenylthiophen-2(5H)-ylidene)-2-phenylacetamido)propanoic acid analogues from the reaction of 3,6-diphenyl-thieno[3,2-b]furan-2,5-dione with different amino acids has been reported, showcasing the feasibility of conjugating amino acids to related structures. tandfonline.com

Polymer-drug conjugates, such as those involving polyethylene (B3416737) glycol (PEG), are also a viable strategy. PEGylation can improve water solubility and prolong the circulation half-life of a drug. The synthesis of a PEGylated derivative of this compound would typically involve the activation of the carboxylic acid and its subsequent reaction with a PEG-amine or PEG-alcohol.

Stereoisomeric Derivatization and Separation Methodologies

This compound can exist as E and Z stereoisomers due to the restricted rotation around the carbon-carbon double bond. Furthermore, if the phenyl or thienyl rings are appropriately substituted, the molecule can be chiral. The separation and characterization of these stereoisomers are crucial as they often exhibit different biological activities.

The synthesis of specific stereoisomers can be achieved through stereoselective synthetic methods. For instance, the Perkin reaction can be stereochemically controlled to favor the formation of either the E or Z isomer depending on the reaction conditions.

The separation of a racemic mixture of a chiral derivative of this compound can be achieved by several methods. Classical chiral resolution involves the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid. The diastereomers, having different physical properties, can then be separated by fractional crystallization. For example, the resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol has been successfully achieved using (S)-mandelic acid. researchgate.net

Enzymatic resolution is another powerful technique for obtaining enantiomerically pure compounds. Lipases are commonly used to catalyze the enantioselective hydrolysis of a racemic ester or the enantioselective esterification of a racemic alcohol. For example, lipase-catalyzed hydrolysis has been used for the kinetic resolution of 2-phenyl-1-propanol (B72363) with high enantioselectivity. researchgate.net Phenylalanine ammonia (B1221849) lyase (PAL) enzymes have been used for the stereoselective synthesis of aliphatic L-α-amino acids from thienylacrylic acids. google.com

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is a widely used analytical and preparative method for the separation of enantiomers.

| Method | Principle | Application Example | Reference |

| Classical Chiral Resolution | Formation and separation of diastereomeric salts | Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid | researchgate.net |

| Enzymatic Resolution | Enantioselective enzymatic reaction | Kinetic resolution of 2-phenyl-1-propanol using lipase | researchgate.net |

| Stereoselective Synthesis | Control of stereochemistry during synthesis | Stereocomplementary preparation of α,β-disubstituted α,β-unsaturated esters | |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers of various chiral compounds |

Advanced Research Applications of 2 Phenyl 3 3 Thienyl Acrylic Acid

Utilization in Materials Science Research

The inherent properties of 2-Phenyl-3-(3-thienyl)acrylic acid make it a promising candidate for the creation of new materials with tailored functionalities. The presence of the polymerizable acrylic acid group, in conjunction with the photoactive and electronically conductive potential of the thienyl and phenyl moieties, allows for its use in a variety of materials science contexts.

Monomer for Polymer Synthesis (e.g., photoactive polymers, conducting polymers)

This compound can serve as a valuable monomer for the synthesis of specialized polymers. The acrylic acid functionality provides a straightforward route to polymerization, while the thienyl and phenyl groups can impart photoactive and conductive properties to the resulting polymer chains.

Research on related polythiophene derivatives, such as poly(3-thiophen-3-yl-acrylic acid methyl ester), has demonstrated the potential for creating polymers that are soluble in polar solvents, a significant advantage for processing and application. researchgate.net The polymerization of such monomers can lead to the formation of electroactive films. researchgate.net The resulting polymers often exhibit π–π* electronic transitions, a key characteristic for photoactive materials. researchgate.net The specific substitution pattern on the thiophene (B33073) ring, including the presence of a phenyl group, is expected to influence the electronic properties and solubility of the resulting polymers. While direct polymerization studies on this compound are not extensively documented, the established principles of acrylic and thiophene-based polymer chemistry suggest its high potential for creating novel photoactive and conducting polymers. alfa-chemistry.comibero.mxiarjset.comscribd.com

Table 1: Potential Properties of Polymers Derived from Thienylacrylic Acid Monomers

| Property | Potential Characteristic | Rationale based on Analogs |

| Solubility | Soluble in polar organic solvents | Based on studies of poly(3-thiophen-3-yl-acrylic acid methyl ester). researchgate.net |

| Electroactivity | Forms electroactive films upon polymerization | Common feature of polythiophene derivatives. researchgate.net |

| Photoactivity | Exhibits π–π* transitions in the UV-visible range | A fundamental electronic property of conjugated polymers. researchgate.net |

Components in Organic Electronic Materials (e.g., organic semiconductors, OLED precursors)

The field of organic electronics relies on materials that can efficiently transport charge and interact with light. Thiophene-based molecules are well-established as key components in organic semiconductors and organic light-emitting diodes (OLEDs) due to their excellent charge mobility and tunable electronic properties. ontosight.aibohrium.comacs.org The introduction of a phenyl group and an acrylic acid moiety to the thienyl core in this compound offers a pathway to fine-tune these properties.

While specific research on the application of this compound in organic electronic devices is not widely available, its structural motifs are found in materials developed for such purposes. For instance, thiophene-based acrylic acids are used as building blocks for organic dyes in dye-sensitized solar cells. iucr.org The combination of electron-rich thiophene and phenyl groups with the electron-withdrawing acrylic acid can create a donor-π-acceptor (D-π-A) type structure, which is a common design strategy for organic electronic materials. This structure facilitates intramolecular charge transfer, a crucial process for the operation of organic solar cells and OLEDs. researchgate.net

Design of Supramolecular Assemblies and Crystal Engineering

Supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through non-covalent interactions. The carboxylic acid group of this compound is a prime functional group for forming robust hydrogen bonds, which can direct the assembly of molecules into predictable one-, two-, or three-dimensional networks. acs.org

Studies on related thienylacrylate derivatives have shown that these molecules can form intricate crystal structures stabilized by a variety of intermolecular interactions, including hydrogen bonding and C—H···O/N interactions. iucr.org The specific arrangement of molecules in the crystal lattice is crucial for the material's properties. For example, the crystal packing of cinnamic acids can determine their photochemical reactivity. acs.org Furthermore, the self-assembly of thiophene-based molecules on surfaces is a key area of research for applications in sensors and molecular electronics. nih.gov The interplay of the phenyl and thienyl rings in this compound can also lead to π-π stacking interactions, further influencing the supramolecular architecture. The crystal structure of a di-triphenyltin(IV) complex with the related 3-(2-thienyl)acrylic acid ligand has been reported, highlighting the ability of this class of compounds to form complex, crystalline organometallic structures. researchgate.net

Ligand and Organocatalyst Precursor in Catalysis Research

The chemical structure of this compound also lends itself to applications in catalysis, both as a ligand for metal-based catalysts and as a precursor for organocatalysts.

Design and Synthesis of Metal Complexes with this compound Ligands

The carboxylate group of this compound can act as a coordinating ligand for a wide range of metal ions. The resulting metal complexes can exhibit interesting catalytic, magnetic, or optical properties.

A significant finding in this area is the synthesis and characterization of copper(II) complexes with the isomeric ligand, 2-phenyl-3-thiophen-2-yl-acrylic acid. researchgate.net These studies revealed the formation of dimeric copper complexes with the general formula [Cu2(L)4(MeOH)2], where L is the deprotonated acrylic acid ligand. researchgate.net This demonstrates the capacity of this type of ligand to bridge metal centers. Similar research has been conducted on zinc(II) and cadmium(II) complexes with related 3-(aryl)-2-sulfanylpropenoic acids, which also form well-defined coordination complexes. nih.gov The presence of the sulfur atom in the thiophene ring and the oxygen atoms of the carboxylate group provides multiple coordination sites, allowing for the formation of stable and structurally diverse metal complexes.

Table 2: Examples of Metal Complexes with Related Thienylacrylic Acid Ligands

| Metal Ion | Ligand | Complex Formula | Reference |

| Copper(II) | 2-Phenyl-3-thiophen-2-yl-acrylic acid | [Cu2(L)4(MeOH)2] | researchgate.net |

| Zinc(II) | 3-(2-Thienyl)-2-sulfanylpropenoic acid | [HQ]2[Zn(tspa)2] | nih.gov |

| Cadmium(II) | 3-(Phenyl)-2-sulfanylpropenoic acid | [HQ]2[Cd(pspa)2] | nih.gov |

Application as an Organocatalyst in Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry, particularly for the construction of chiral molecules. While direct use of this compound as an organocatalyst is not established, its derivatives hold potential as precursors for such catalysts.

For instance, acrylic acid derivatives are known to participate in various organocatalytic reactions, such as asymmetric annulations catalyzed by N-heterocyclic carbenes (NHCs). rsc.org The core structure of this compound could be modified to incorporate catalytically active moieties. The field of organocatalysis is vast, with numerous examples of small molecules being designed and synthesized to achieve high levels of stereocontrol in chemical transformations. acs.org The unique combination of aromatic and heteroaromatic rings in this compound could be exploited to create novel chiral environments in an organocatalyst, potentially leading to new and efficient asymmetric transformations.

Research into Chemo- and Biosensors Based on this compound Scaffolds

The conjugated system of this compound makes it an intriguing candidate for the development of optical sensors. Research in this area focuses on harnessing its potential for fluorescence or color changes upon interaction with specific analytes.

Design Principles for Fluorescent Probes and Colorimetric Sensors

The design of fluorescent and colorimetric sensors is predicated on the principle of integrating a recognition unit (receptor) with a signaling unit (transducer) within a single molecular framework. researchgate.net The this compound scaffold is well-suited for this purpose, as its aromatic and heteroaromatic rings can be functionalized to act as specific analyte receptors, while the extended π-electron system of the entire molecule can serve as the signaling component.

Key design principles applicable to this scaffold include:

Photoinduced Electron Transfer (PET): Sensors can be designed where the fluorophore is initially quenched by a nearby electron-rich or electron-poor receptor group. mdpi.com Upon binding of an analyte to the receptor, the PET process is disrupted, leading to a "turn-on" fluorescence signal. mdpi.com For the this compound scaffold, amine or other electron-donating groups could be added to serve as receptors for analytes like protons or metal ions.

Intramolecular Charge Transfer (ICT): The "push-pull" π-electron system, created by attaching electron-donating and electron-accepting groups to the conjugated framework, is fundamental to ICT-based sensors. rsc.org The interaction with an analyte can alter the electron-donating or -withdrawing strength of these groups, causing a shift in the emission wavelength and a ratiometric response. rsc.org The phenyl and thienyl rings of the scaffold can be substituted to create such a system.

Aggregation-Induced Emission (AIE): In this approach, the molecule is designed to be non-emissive when dissolved but becomes highly fluorescent upon aggregation. acs.org Analyte binding can trigger this aggregation, leading to a light-up response. This is achieved by designing the molecule to have restricted intramolecular rotation in the aggregated state. acs.org

Colorimetric Sensing: The interaction of an analyte with a receptor on the scaffold can perturb the conjugated backbone of the molecule. researchgate.net This change in the electronic structure can lead to a shift in the absorption spectrum, resulting in a color change visible to the naked eye. researchgate.netdntb.gov.ua For instance, the deprotonation of the carboxylic acid group or interaction with metal ions can induce such a chromatic transition.

Sensing Mechanisms for Ions and Biomolecules (purely chemical interaction studies)

The detection of ions and biomolecules by sensors derived from this compound relies on specific chemical interactions that modulate the electronic properties of the scaffold.

Ion Sensing: The primary mechanism for ion detection involves direct coordination or electrostatic interactions. The carboxylic acid group is a natural binding site for cations. Furthermore, the thienyl sulfur atom and the π-electron clouds of the aromatic rings can participate in weaker interactions. For acid-sensing, the protonation/deprotonation of the carboxylate group or other strategically placed basic/acidic sites would be the primary mechanism. In studies of acid-sensing ion channels (ASICs), it has been shown that extracellular Ca2+ can compete with protons to modulate channel activation, illustrating a competitive binding mechanism that could be engineered into a synthetic sensor. nih.gov

Biomolecule Sensing: For sensing biomolecules, the interaction is typically driven by non-covalent forces. Hydrogen bonding is a key mechanism, where the carboxylic acid group can act as both a hydrogen bond donor and acceptor, allowing for interaction with complementary sites on proteins or nucleic acids. tandfonline.com Additionally, hydrophobic and π-stacking interactions between the phenyl and thienyl rings of the sensor and aromatic residues of biomolecules like proteins are crucial for binding and recognition.

Exploration in Early-Stage Drug Discovery Research (mechanistic and target interaction studies only, excluding efficacy, safety, dosage)

The this compound framework serves as a versatile starting point for designing molecules that can interact with biological targets. Research focuses on understanding these interactions at a molecular level through computational and in vitro studies.

Target Protein Binding Site Characterization via Computational Modeling

Molecular docking and other computational techniques are employed to predict and analyze the binding modes of this compound derivatives with target proteins. These studies provide insights into the specific amino acid residues involved in the interaction, guiding further optimization.

Computational models have shown that related acrylic acid derivatives can fit into specific binding pockets of enzymes and receptors. For example, docking studies of acrylamide (B121943) derivatives with human dihydroorotate (B8406146) dehydrogenase (DHODH) revealed a binding site composed of a hydrophobic entrance and a more polar end. nih.gov Similarly, docking of 3-(2-thienyl)acrylic acid into the active site of human monoamine oxidase B (MAOB) has been investigated to understand its inhibitor characteristics. researchgate.net In studies on formyl peptide receptors (FPRs), replacing a methoxyphenyl group with a 3-thienyl group was found to produce mixed FPR1/FPR2 agonists, highlighting the role of the thienyl moiety in defining receptor interaction profiles. unifi.it These models help characterize the key interactions, such as hydrogen bonds with polar residues and hydrophobic interactions with non-polar pockets.

| Compound Scaffold | Protein Target | Key Interacting Residues/Regions (Predicted) | Interaction Type | Reference |

|---|---|---|---|---|

| Acrylamide derivatives | Dihydroorotate Dehydrogenase (DHODH) | Hydrophobic entrance (Site A), Polar end (Site B) | Hydrophobic interactions, Hydrogen bonds | nih.gov |

| 3-(2-Thienyl)acrylic acid (Isomer) | Monoamine Oxidase B (MAOB) | Not specified | General inhibitor characteristics | researchgate.net |

| Pyridazin-3(2H)-one derivative with 3-thienyl group | Formyl Peptide Receptors (FPR1/FPR2) | Not specified | Agonist binding | unifi.it |

Enzymatic Inhibition Mechanisms in In Vitro Systems

Derivatives of thienylacrylic acid have been synthesized and evaluated as inhibitors of various enzymes. These in vitro studies are crucial for understanding the molecular basis of their inhibitory activity. A series of phenyl-substituted amides of thienylacrylic acid were tested against Staphylococcus aureus Sortase A (SrtA), a bacterial virulence factor. nih.gov The results showed inhibitory activity with IC₅₀ values ranging from 58 to 571 μM. nih.gov Further studies on related derivatives identified compounds with improved inhibition against SrtA. nih.gov Additionally, a derivative, 3-(3,5-di-tert-butyl-2-hydroxy-phenyl)-2-phenyl-acrylic acid, demonstrated significant in vitro inhibition of soybean lipoxygenase (LOX) with an IC₅₀ of 65 μM. nih.gov The mechanism often involves the compound fitting into the enzyme's active site and interacting with key residues, thereby preventing the natural substrate from binding.

| Enzyme Target | Derivative Class | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| Staphylococcus aureus Sortase A (SrtA) | Phenyl-substituted amides of thienylacrylic acid | 58 µM - 571 µM | nih.gov |

| Staphylococcus aureus Sortase A (SrtA) | Amide of trans-3-(thiophene-2-yl)acrylic acid | 71 µM (methyl ester), 105 µM (acid) | nih.gov |

| Soybean Lipoxygenase (LOX) | 3-(3,5-di-tert-butyl-2-hydroxy-phenyl)-2-phenyl-acrylic acid | 65 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

SAR studies systematically modify the chemical structure of a lead compound to determine which functional groups are critical for its biological activity. For thienylacrylic acid derivatives, these studies have provided valuable insights into their molecular interaction profiles.

Research on Sortase A inhibitors has yielded detailed SAR data:

The Acrylic Acid Moiety: The carboxylic acid group is important for activity, though its conversion to a methyl ester can sometimes lead to improved inhibition, possibly by allowing the methyl group to rest in a small hydrophobic pocket while maintaining electrostatic interactions. nih.gov

The Double Bond: The E-configuration of the acrylic double bond is crucial. Hydrogenation of this bond to a single C-C bond results in a complete loss of activity, underscoring the importance of the rigid, planar conjugated system for fitting into the active site. nih.govnih.gov Replacement with a Z-double bond or a triple bond also reduces activity. nih.gov

The Thienyl Ring: The nature of the heteroaromatic ring influences activity. Replacing the thiophene ring with a furan (B31954) ring resulted in a less active compound in one study, suggesting the sulfur atom or the specific electronic character of the thienyl ring is preferred for optimal interaction. nih.gov

Amide Linkage: When the carboxylic acid is converted to an amide, both the amide carbonyl group and the N-H group were found to be crucial for inhibitory activity. nih.gov

These findings collectively demonstrate that the specific geometry and electronic distribution of the this compound scaffold are finely tuned for interaction with biological targets, and slight modifications can significantly alter the binding profile.

| Structural Modification | Effect on Inhibitory Activity | Inferred Importance for Molecular Interaction | Reference |

|---|---|---|---|

| Hydrogenation of C=C double bond | Complete loss of activity | Rigid, planar conjugated system is essential for binding. | nih.govnih.gov |

| Conversion of carboxylic acid to methyl ester | Increased activity (IC₅₀ from 105 µM to 71 µM) | Ester may provide favorable hydrophobic interactions without disrupting key electrostatic contacts. | nih.gov |

| Replacement of thiophene with furan | Decreased activity (IC₅₀ from 105 µM to 181 µM) | The thiophene ring is preferred for optimal interaction. | nih.gov |

| Replacement of E-double bond with Z-double bond | Reduced activity | Specific stereochemistry is required for proper fit in the active site. | nih.gov |

Development of Chemical Probes for Biological Pathways

Following a comprehensive review of publicly available scientific literature, there is currently no specific research detailing the development of this compound as a chemical probe for the investigation of biological pathways. Studies focusing on this particular compound for applications such as fluorescent imaging, enzyme activity monitoring, or the elucidation of cellular signaling cascades have not been identified.

However, research into structurally related compounds, particularly isomers and analogues of thienylacrylic acid, provides insight into the potential for this class of molecules to be developed into chemical probes. These studies, while not directly on this compound, highlight the utility of the thienylacrylic acid scaffold in interacting with biological targets.

For instance, derivatives of the isomeric compound, 3-(2-thienyl)acrylic acid, have been investigated as inhibitors of bacterial enzymes, a function that is crucial for chemical probes designed to study virulence pathways. mdpi.comnih.gov In one such area of research, derivatives of 3-(2-thienyl)acrylic acid were synthesized and evaluated for their ability to inhibit Sortase A, a key enzyme in many Gram-positive bacteria responsible for anchoring surface proteins to the cell wall. mdpi.com The inhibition of this enzyme is a strategy for understanding and potentially disrupting bacterial pathogenesis. The core structure of thienylacrylic acid is considered a bioisostere of cinnamic acid, a known scaffold for sortase inhibitors. mdpi.com

Another related isomer, 3-(2-thienyl)acrylic acid, has been the subject of computational and experimental studies to assess its potential as an inhibitor of human monoamine oxidase B (MAOB). researchgate.net Such research is fundamental to developing probes for neurological pathways where MAOB activity is significant.

While these examples underscore the potential of the broader thienylacrylic acid family in biological research, it is important to note that the specific substitution of a phenyl group at the 2-position, as in this compound, would significantly alter its chemical properties and biological activity. Without direct research on this compound, its potential as a chemical probe remains theoretical.

Future Research Directions and Unexplored Avenues for 2 Phenyl 3 3 Thienyl Acrylic Acid

Integration into Advanced Functional Materials